Welcome to the BenchChem Online Store!
molecular formula C13H11N3O B8377112 2-Furan-3-yl-5-imidazol-1-ylmethyl-pyridine

2-Furan-3-yl-5-imidazol-1-ylmethyl-pyridine

Cat. No. B8377112
M. Wt: 225.25 g/mol
InChI Key: BDOFEVRLGSFGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09394290B2

Procedure details

Synthesized using 3-furanylboronic acid (188 mg, 1.68 mmol) and 1a (200 mg, 0.84 mmol) according to Method C. Brown solid. Yield: 144 mg, 0.61 mmol, 73%. 1H NMR (CDCl3, 500 MHz): OH (ppm): 5.13 (s, 2H), 6.87 (dd, J=1.9, 0.9 Hz, 1H), 6.90 (t, J=1.3 Hz, 1H), 7.10 (s, 1H), 7.41 (dd, J=8.2, 2.2 Hz, 1H), 7.43 (dd, J=8.2, 1.3 Hz, 1H), 7.49 (t, J=1.6 Hz, 1H), 7.56 (brs, 1H), 8.02 (dd, J=0.7 Hz, J=1.4 Hz, 1H); 13C NMR (CDCl3, 125 MHz): 00 (ppm)=48.1, 108.5, 118.9, 120.1, 126.5, 129.5, 130.3, 135.6, 137.3, 141.5, 144.0, 148.6, 152.1; MS (ESI): m/z=226.15 [M+H]+.
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3](B(O)O)=[CH:2]1.[N:9]1([CH2:14][C:15]2[CH:16]=[CH:17][C:18](Br)=[N:19][CH:20]=2)[CH:13]=[CH:12][N:11]=[CH:10]1>>[O:1]1[CH:5]=[CH:4][C:3]([C:18]2[CH:17]=[CH:16][C:15]([CH2:14][N:9]3[CH:13]=[CH:12][N:11]=[CH:10]3)=[CH:20][N:19]=2)=[CH:2]1

Inputs

Step One
Name
Quantity
188 mg
Type
reactant
Smiles
O1C=C(C=C1)B(O)O
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
N1(C=NC=C1)CC=1C=CC(=NC1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
O1C=C(C=C1)C1=NC=C(C=C1)CN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.